molecular formula C6H6ClN3O2 B8112509 (5-chloro-3-nitropyridin-2-yl)methanamine

(5-chloro-3-nitropyridin-2-yl)methanamine

Cat. No.: B8112509
M. Wt: 187.58 g/mol
InChI Key: FEMWEBWIYKZNAY-UHFFFAOYSA-N
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Description

(5-chloro-3-nitropyridin-2-yl)methanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position, a nitro group at the 3rd position, and a methylamine group at the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-3-nitropyridin-2-yl)methanamine typically involves the nitration of 5-chloro-2-methylpyridine followed by the introduction of the amine group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to reductive amination to introduce the methylamine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-3-nitropyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of (5-Chloro-3-amino-pyridin-2-YL)-methyl-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-chloro-3-nitropyridin-2-yl)methanamine is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-chloro-3-nitropyridin-2-yl)methanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-3-nitro-pyridin-2-YL)-acetic acid
  • (5-Chloro-3-nitro-pyridin-2-YL)-hydrazine

Comparison

Compared to similar compounds, (5-chloro-3-nitropyridin-2-yl)methanamine is unique due to the presence of the methylamine group, which imparts distinct chemical reactivity and biological activity. The methylamine group can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-chloro-3-nitropyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H,2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMWEBWIYKZNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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